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Compound of Interest

Compound Name: 2,5-Dibromo-3-iodopyridine

CAS No.: 1214383-63-7

Cat. No.: B1429783

Get Quote

2,5-Dibromo-3-iodopyridine is a highly substituted heterocyclic compound. Such molecules

are valuable building blocks in organic synthesis, particularly in the development of

pharmaceuticals and advanced materials, where precise atomic arrangement is critical for

function. The presence of three different halogen atoms on the pyridine ring creates a unique

electronic environment and a distinct structural fingerprint. Therefore, unequivocal

characterization is not merely a procedural step but a foundational requirement for its

application in further research and development. This guide establishes a comprehensive

analytical workflow for confirming the identity and purity of this compound.

The analytical challenge lies in correctly assigning the position of each substituent and

ensuring the absence of isomeric impurities. An integrated approach, leveraging the strengths

of multiple spectroscopic techniques, provides a self-validating system for structural

confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
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NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise

information about the chemical environment of ¹H and ¹³C nuclei. For 2,5-Dibromo-3-
iodopyridine, the substitution pattern leaves two protons on the aromatic ring, which provide

critical diagnostic signals.

¹H NMR Spectroscopy: Signature of the Pyridine
Protons
Expected Spectrum: The structure contains two aromatic protons at positions 4 and 6. Due to

the anisotropic and electronic effects of the nitrogen and halogen substituents, these protons

are expected to resonate in the downfield region of the spectrum (typically δ 7.5-9.0 ppm).

H-6 Proton: This proton is adjacent to the nitrogen atom and is expected to be the most

downfield signal. It will appear as a doublet due to coupling with the H-4 proton.

H-4 Proton: This proton is meta to the nitrogen and will appear as a doublet from its coupling

to the H-6 proton. The coupling constant (J), typically in the range of 2-3 Hz for meta-

coupling in a pyridine ring, will be identical for both signals.

Causality in Experimental Design: The choice of solvent is critical. Deuterated chloroform

(CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic

compounds and its single residual peak at δ 7.26 ppm. However, if solubility is limited, or if

hydrogen bonding interactions need to be assessed, a more polar solvent like DMSO-d₆ may

be used.[1] The residual proton signal in DMSO-d₆ appears at δ 2.50 ppm, which is well-

separated from the expected aromatic signals of the analyte.[1]

Table 1: Predicted ¹H NMR Data for 2,5-Dibromo-3-iodopyridine in CDCl₃

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 8.30 - 8.50 Doublet (d) ~2.5

H-4 8.00 - 8.20 Doublet (d) ~2.5

Note: These are predicted values based on substituent effects in related halopyridines. Actual

values may vary slightly.
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¹³C NMR Spectroscopy: Mapping the Carbon Framework
Expected Spectrum: The molecule has five distinct carbon atoms in the pyridine ring, and thus

five signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are

heavily influenced by the electronegativity and heavy-atom effects of the substituents.

Carbons Bearing Halogens (C-2, C-3, C-5): The "heavy atom effect" of iodine and bromine

causes the signals for the directly attached carbons (C-3, C-2, and C-5) to be shifted

significantly upfield compared to a non-substituted pyridine. The C-3 carbon, bearing the

iodine, is expected to be the most upfield due to iodine's strong shielding effect.

Protonated Carbons (C-4, C-6): These carbons will appear further downfield, with C-6

typically being the most deshielded due to its proximity to the nitrogen atom.

Quaternary Carbons: C-2, C-3, and C-5 are quaternary and will typically show lower intensity

signals compared to the protonated carbons (C-4, C-6) in a standard ¹³C experiment due to

the lack of Nuclear Overhauser Effect (NOE) enhancement.

Table 2: Predicted ¹³C NMR Data for 2,5-Dibromo-3-iodopyridine in CDCl₃

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C-6 150 - 155
Adjacent to Nitrogen;

downfield shift.

C-4 140 - 145 Protonated carbon.

C-2 130 - 135 Attached to Bromine.

C-5 120 - 125 Attached to Bromine.

C-3 90 - 95
Attached to Iodine; strong

upfield shift.

Note: Chemical shift prediction for halogenated heterocycles can be complex. These values are

estimates based on established substituent effects.[2]

Experimental Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve 5-10 mg of 2,5-Dibromo-3-iodopyridine in approximately 0.6

mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS, δ

0.00 ppm) as an internal reference standard. If not present, a small amount can be added.

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Perform a standard one-pulse experiment.

Set a spectral width of approximately 12-15 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Perform a proton-decoupled experiment (e.g., zgpg30).

Set a spectral width of approximately 220-240 ppm.

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Acquire 1024 or more scans, as ¹³C is an insensitive nucleus.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at δ

0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional
Groups and Vibrational Modes
IR spectroscopy probes the vibrational modes of a molecule. While the "fingerprint region"

(<1500 cm⁻¹) is complex, specific functional groups have characteristic absorption frequencies.
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For 2,5-Dibromo-3-iodopyridine, key diagnostic peaks include those from the pyridine ring

and the carbon-halogen bonds.

Expected Spectrum:

C-H Stretching: Aromatic C-H stretching vibrations are expected as weak to medium bands

above 3000 cm⁻¹.[3]

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations

in the 1600-1400 cm⁻¹ region.[4] The substitution pattern will influence the exact position and

intensity of these bands.

C-Br and C-I Stretching: The carbon-halogen stretching vibrations are found at lower

wavenumbers. C-Br stretches typically appear in the 600-500 cm⁻¹ range, while the heavier

C-I bond vibrates at an even lower frequency, often below 500 cm⁻¹.[5] These are often

weak and can be difficult to assign definitively without comparative analysis.

Table 3: Predicted IR Absorption Frequencies for 2,5-Dibromo-3-iodopyridine

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3050 - 3150 Weak-Medium

Pyridine Ring (C=C, C=N)

Stretch
1580 - 1610, 1450 - 1500 Medium-Strong

C-H In-plane Bend 1000 - 1200 Medium

C-H Out-of-plane Bend 750 - 900 Strong

C-Br Stretch 500 - 600 Medium-Weak

C-I Stretch < 500 Weak

Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)

Sample Preparation:
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Thoroughly grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

The goal is to create a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular
Weight and Isotopic Signature
Mass spectrometry is a destructive technique that provides the exact molecular weight of a

compound and, crucially for halogenated molecules, a distinct isotopic pattern that serves as a

powerful confirmation tool.

Expected Spectrum: The molecular formula is C₅H₂Br₂IN. The key feature will be the molecular

ion (M⁺) peak cluster.

Molecular Weight: The monoisotopic mass is calculated using the most abundant isotopes:

¹²C, ¹H, ⁷⁹Br, and ¹²⁷I. The molecular weight is 362.79 g/mol .[6]
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Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a

roughly 1:1 ratio. Iodine is monoisotopic (¹²⁷I). The presence of two bromine atoms will result

in a characteristic triplet pattern for the molecular ion peak.

M peak: Contains two ⁷⁹Br atoms.

M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of this M : M+2 : M+4 triplet will be approximately 1:2:1.[7][8] This

pattern is a definitive signature for a dibrominated compound.

Fragmentation: Under electron ionization (EI), the molecular ion may fragment. Likely

fragmentation pathways include the loss of a halogen atom (I or Br), leading to significant

peaks at M-127 and M-79/81.

Table 4: Predicted High-Resolution MS Data for 2,5-Dibromo-3-iodopyridine

Ion m/z (Calculated) Relative Intensity (%)

[C₅H₂⁷⁹Br₂¹²⁷IN]⁺ (M) 360.7584 ~50

[C₅H₂⁷⁹Br⁸¹Br¹²⁷IN]⁺ (M+2) 362.7564 ~100

[C₅H₂⁸¹Br₂¹²⁷IN]⁺ (M+4) 364.7543 ~50

[C₅H₂Br₂N]⁺ (Loss of I) 233.8633 Variable

[C₅H₂BrIN]⁺ (Loss of Br) 281.8479 Variable

Experimental Protocol for MS Data Acquisition (Electron
Ionization)

Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into

the mass spectrometer, typically via a direct insertion probe or after separation by Gas

Chromatography (GC-MS).
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Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

This high energy ensures fragmentation and produces a characteristic fingerprint.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for

instance, from m/z 50 to 500.

Detection: The ions are detected, and their mass-to-charge ratio (m/z) and relative

abundance are plotted to generate the mass spectrum.

Integrated Analysis and Visualization
No single technique provides a complete picture. The true power of spectroscopic analysis lies

in integrating the data from NMR, IR, and MS to build an unassailable structural proof.

MS confirms the elemental composition (C₅H₂Br₂IN) and the presence of two bromine

atoms.

IR confirms the presence of an aromatic pyridine ring and C-H bonds.

¹H and ¹³C NMR confirm the specific connectivity, showing two aromatic protons in a meta-

relationship and five distinct carbon environments consistent with the 2,5-dibromo-3-iodo

substitution pattern.

Analytical Workflow Diagram
The following diagram illustrates the logical flow of the integrated analytical process for

structural elucidation.
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Workflow for Spectroscopic Characterization

Data Acquisition
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Caption: Integrated workflow for the structural analysis of 2,5-Dibromo-3-iodopyridine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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